
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives with potential biological activities. These compounds are synthesized and evaluated for their biochemical properties, including their ability to inhibit enzymes or their antiproliferative effects against different cancer cell lines .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a common theme across several papers. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. Similarly, paper reports the synthesis of new benzenesulfonamides starting from substituted benzaldehydes and hydrazinobenzenesulfonamide. Paper mentions the synthesis of 2-methoxycarbonyl-5-arylazomethine benzenesulfonamides using microwave or ultrasonic irradiation. These methods highlight the versatility of synthetic approaches in creating a variety of benzenesulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. Paper provides a detailed crystallographic analysis of a Schiff base benzenesulfonamide, revealing the existence of enol-imine tautomerism. This tautomerism plays a significant role in the photochromic and thermochromic characteristics of these compounds. The structural details, such as the space group and cell dimensions, are also provided, which are essential for understanding the compound's interactions at the molecular level.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is not extensively discussed in the provided papers. However, the synthesis processes imply that these compounds can participate in various chemical reactions, such as the formation of Schiff bases or the reaction with substituted phenylaldehyde under specific conditions . These reactions are important for tailoring the compounds' properties for desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are inferred from their synthesis and structural analysis. For example, the solubility, crystalline structure, and tautomerism can affect the compounds' bioavailability and interaction with biological targets . The introduction of specific functional groups, such as methoxy or fluorine atoms, can significantly alter the compounds' properties, as seen in the enhancement of COX-2 selectivity .
Applications De Recherche Scientifique
Photodynamic Therapy Applications
A significant application of derivatives of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is in photodynamic therapy, particularly for cancer treatment. Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivatives demonstrates its potential as a photosensitizer in photodynamic therapy. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable for this application (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Conformational Analysis
The compound's derivatives have been extensively studied for their molecular structures. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through various spectroscopic methods. These compounds' conformational analysis using density functional theory (DFT) aligns well with their crystal structures, providing insights into their physicochemical properties (Huang et al., 2021).
Hydrolytic Stability and Cytoprotection
In the context of prodrug development, the hydrolytic stability and cytoprotective abilities of benzenesulfonamide derivatives have been evaluated. Wang and Franz (2018) studied BSIH analogs for their stability and efficiency in releasing chelators under oxidative stress, demonstrating enhanced hydrolytic stability and cytoprotection in retinal pigment epithelial cells (Wang & Franz, 2018).
Spectroscopic and Vibrational Properties
The spectroscopic and vibrational properties of these compounds have been a focal point of research. Wu et al. (2021) synthesized and characterized benzenesulfonamide derivatives, analyzing their vibrational properties and molecular structures. These analyses are crucial for understanding the compounds' potential in various applications (Wu et al., 2021).
Catalysis and Chemical Synthesis
The derivatives have been utilized in catalysis and chemical synthesis as well. Takagi and Yamakawa (2013) investigated the synthesis of arenes through palladium-catalyzed borylation, highlighting the compound's role in creating complex chemical structures (Takagi & Yamakawa, 2013).
Safety and Hazards
Orientations Futures
Organoboron compounds like this have a wide range of applications in pharmacy and biology . They can be used as enzyme inhibitors or specific ligand drugs . In addition, they can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
Mécanisme D'action
Target of Action
It is known that this compound is a boronic acid derivative, which are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins and enzymes .
Mode of Action
It is known that boronic acid derivatives can interact with their targets through the formation of covalent bonds, which can result in the inhibition of the target’s function .
Biochemical Pathways
Boronic acid derivatives are known to play a key role in c-c bond formation, oxidation, and reduction reactions, which are crucial in various biochemical pathways .
Result of Action
The formation of covalent bonds with proteins and enzymes can lead to the inhibition of their function, which can have various downstream effects depending on the specific target .
Action Environment
It is known that the stability of boronic acid derivatives can be influenced by factors such as temperature and ph .
Analyse Biochimique
Biochemical Properties
Similar compounds are known to participate in the synthesis of various organic compounds
Cellular Effects
Similar compounds have been used in the synthesis of drugs that can treat gastrointestinal diseases
Molecular Mechanism
It is known that similar compounds can form aryl boronates through coupling with aryl iodides in the presence of a copper catalyst
Propriétés
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(18-5)11(8-9)21(15,16)17/h6-8H,1-5H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFGYPUKNTNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


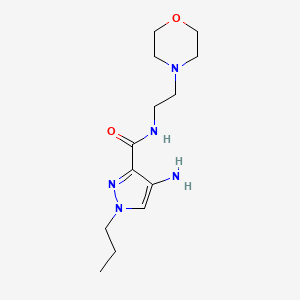
![4-bromo-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2562553.png)


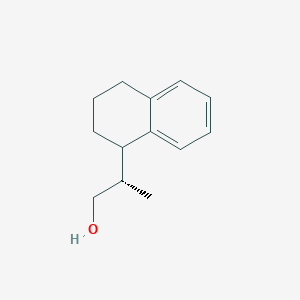

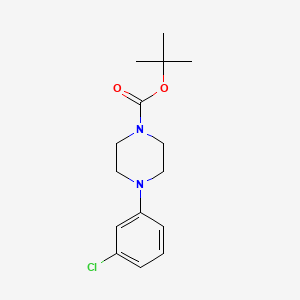
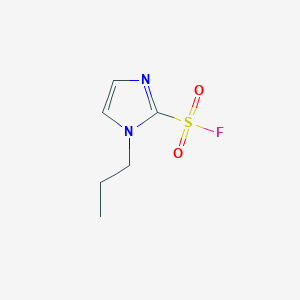

![5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2562566.png)
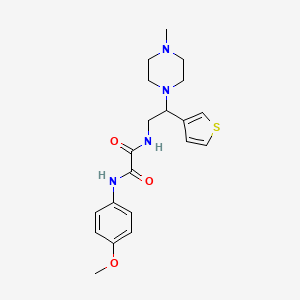
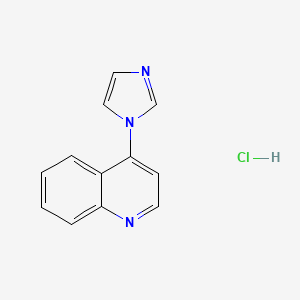
![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2562571.png)